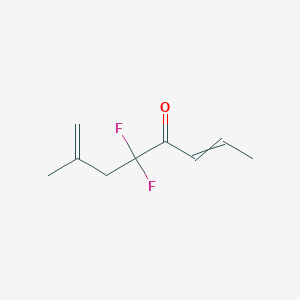
2,7-Octadien-4-one, 5,5-difluoro-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Octadien-4-one, 5,5-difluoro-7-methyl- is an organic compound with the molecular formula C9H12F2O It is characterized by the presence of two double bonds, a ketone group, and two fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated reagents to introduce the difluoro group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Octadien-4-one, 5,5-difluoro-7-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2,7-Octadien-4-one, 5,5-difluoro-7-methyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- exerts its effects involves interactions with specific molecular targets. The presence of the difluoro group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,7-Octadien-4-one: Lacks the difluoro group, resulting in different chemical properties and reactivity.
5,5-Difluoro-2,7-octadien-4-ol: Contains an alcohol group instead of a ketone, leading to different applications and reactivity.
7-Methyl-2,7-octadien-4-one:
Uniqueness
The presence of the difluoro group in 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- makes it unique compared to similar compounds
Properties
Molecular Formula |
C9H12F2O |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
5,5-difluoro-7-methylocta-2,7-dien-4-one |
InChI |
InChI=1S/C9H12F2O/c1-4-5-8(12)9(10,11)6-7(2)3/h4-5H,2,6H2,1,3H3 |
InChI Key |
DNRBKOYTFXETDH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C(CC(=C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















